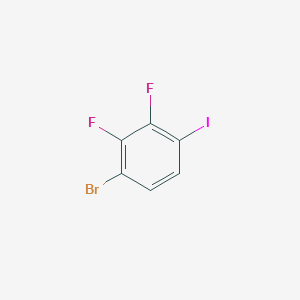

4-Bromo-2,3-difluoroiodobenzene

Description

Significance of Aryl Halides in Modern Organic Synthesis and Materials Science

Aryl halides are fundamental building blocks in the synthesis of a vast array of organic compounds. nsf.govchemicalbook.com Their utility stems from their ability to participate in a wide range of chemical transformations, most notably metal-catalyzed cross-coupling reactions such as the Suzuki, Heck, and Sonogashira reactions. nsf.govossila.com These reactions are pivotal in the creation of new carbon-carbon and carbon-heteroatom bonds, which are essential for assembling the complex scaffolds of pharmaceuticals, agrochemicals, and advanced materials. nsf.govossila.com

In materials science, aryl halides are precursors to conjugated polymers and organic electronic materials, including organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs). ossila.com The incorporation of halogens can modulate the electronic properties, stability, and morphology of these materials.

Distinctive Reactivity Profiles Conferred by Multiple Halogen Substituents

The presence of multiple halogen atoms on an aromatic ring introduces a nuanced reactivity profile. The carbon-halogen bond strength varies significantly depending on the halogen (C-I < C-Br < C-Cl < C-F), allowing for selective reactions at one position while leaving others intact. uni.lu For instance, the greater reactivity of the carbon-iodine bond compared to the carbon-bromine bond enables selective cross-coupling reactions at the iodine-bearing carbon. ossila.comuni.lu

Furthermore, the electronic nature of the halogen substituents influences the reactivity of the aromatic ring. Halogens are electron-withdrawing via the inductive effect, which can deactivate the ring towards electrophilic aromatic substitution. nih.gov However, they can also donate electron density through resonance. This interplay of electronic effects, combined with the steric hindrance imposed by the substituents, governs the regioselectivity of subsequent chemical transformations. In polyhalogenated systems, this differential reactivity is exploited to achieve sequential and site-selective modifications, providing a powerful tool for building molecular complexity. uni.luresearchgate.net

Positioning of 4-Bromo-2,3-difluoroiodobenzene within Advanced Synthetic Chemistry

This compound is a trifunctional arene that exemplifies the utility of polyhalogenated compounds in advanced synthesis. Its structure incorporates three different halogens—iodine, bromine, and fluorine—each with a distinct reactivity profile. The carbon-iodine bond is the most labile and is typically targeted first in cross-coupling reactions. The carbon-bromine bond offers a secondary site for functionalization under different reaction conditions. The fluorine atoms, while generally less reactive in cross-coupling, significantly influence the electronic properties of the benzene (B151609) ring and can participate in nucleophilic aromatic substitution reactions under specific conditions. ossila.com

This hierarchical reactivity makes this compound a highly versatile building block. For instance, a closely related compound, 4-bromo-3-fluoroiodobenzene, serves as a key intermediate in the synthesis of potent and selective factor Xa inhibitors, which are a class of anticoagulant medications. ossila.com The selective reaction at the iodine position, followed by further transformations, allows for the efficient construction of the desired bioactive molecule. By analogy, this compound offers a similar strategic advantage for the synthesis of a wide range of complex target molecules in medicinal chemistry and materials science.

Below are the key properties of this compound.

| Property | Value |

| CAS Number | 207989-04-6 |

| Molecular Formula | C₆H₂BrF₂I |

| Molecular Weight | 318.89 g/mol |

Structure

3D Structure

Properties

IUPAC Name |

1-bromo-2,3-difluoro-4-iodobenzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H2BrF2I/c7-3-1-2-4(10)6(9)5(3)8/h1-2H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AZRZANAKODXVJW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C(=C1Br)F)F)I | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H2BrF2I | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

318.88 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

207989-04-6 | |

| Record name | 4-Bromo-2,3-difluoroiodobenzene | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies and Strategies for 4 Bromo 2,3 Difluoroiodobenzene

Direct Halogenation Approaches for Polyhalogenated Benzenes

Direct halogenation involves the introduction of halogen atoms onto an aromatic ring through electrophilic aromatic substitution. numberanalytics.comwikipedia.org For a molecule like 4-Bromo-2,3-difluoroiodobenzene, this approach would theoretically start from 1,2-difluorobenzene (B135520) and sequentially introduce bromine and iodine. The success of this strategy hinges on the careful management of reaction conditions and the directing effects of the substituents present on the ring at each stage. numberanalytics.com

Sequential Introduction of Bromine, Fluorine, and Iodine Atoms

The synthesis of polysubstituted benzenes requires a planned sequence of reactions. openstax.orgpressbooks.pub In a direct halogenation approach to this compound, the starting material would be 1,2-difluorobenzene. The process involves two subsequent electrophilic aromatic substitution reactions: bromination and iodination.

Bromination: The first step is the bromination of 1,2-difluorobenzene. This reaction is typically carried out using bromine (Br₂) in the presence of a Lewis acid catalyst, such as iron(III) bromide (FeBr₃). youtube.comkhanacademy.org The fluorine atoms are activating groups and ortho-, para-directors. Therefore, they direct the incoming bromine electrophile to the positions ortho or para to themselves. The 4-position is para to the fluorine at C2 and ortho to the fluorine at C1, making it the most likely site for substitution, leading to 4-Bromo-1,2-difluorobenzene.

Iodination: The subsequent iodination of 4-Bromo-1,2-difluorobenzene presents a greater challenge. Iodine is the least reactive halogen, and its direct reaction with aromatic rings requires the presence of an oxidizing agent to generate a more potent electrophilic iodine species. youtube.com Common reagents for this purpose include nitric acid or a mixture of iodine with an oxidant. The directing effects of the two fluorine atoms and the bromine atom would then guide the position of the iodine.

Regioselective Control in Halogenation Reactions

Achieving the correct substitution pattern (regioselectivity) is the most critical aspect of direct halogenation. rsc.org The substituents already on the aromatic ring govern the position of subsequent substitutions. numberanalytics.com

Substituent Effects: Fluorine is an ortho-, para-directing group due to its ability to donate electron density through resonance, which stabilizes the intermediate carbocation (arenium ion). Bromine is also an ortho-, para-director. In the iodination of 4-Bromo-1,2-difluorobenzene, the combined directing effects of the two fluorine atoms and the bromine atom must be considered to yield the desired 1-iodo isomer.

Reaction Conditions: Regioselectivity can be influenced by the choice of catalyst and solvent. For instance, specialized reagents have been developed to enhance regioselectivity. The use of tetrabutylammonium (B224687) peroxydisulfate (B1198043) in the presence of iodine has been shown to achieve regioselective iodination of activated aromatic compounds under mild conditions. tandfonline.com Similarly, selective bromination can be achieved using specific brominating agents or catalyst systems that can favor one isomer over others. tandfonline.com

The direct halogenation approach is conceptually straightforward but can be practically challenging due to the formation of isomeric mixtures and the need for harsh reaction conditions, especially for iodination. wikipedia.org

Precursor-Based Synthesis Pathways

To overcome the challenges of regioselectivity in direct halogenation, syntheses often rely on building the molecule from a precursor that already contains some of the required substituents in the correct positions. These methods offer greater control and often result in higher yields of the desired product.

Diazotization-Iodination Reactions from Substituted Anilines

One of the most reliable and widely used methods for introducing iodine onto an aromatic ring is through the Sandmeyer reaction, which involves the diazotization of an aromatic amine (aniline) followed by reaction with an iodide salt. A plausible and efficient synthesis of this compound utilizes 4-Bromo-2,3-difluoroaniline (B56082) as the key precursor.

The general steps for this process are:

Diazonium Salt Formation: The precursor, 4-Bromo-2,3-difluoroaniline, is treated with a solution of sodium nitrite (B80452) (NaNO₂) in the presence of a strong acid, such as sulfuric acid (H₂SO₄), typically at low temperatures (0-5 °C) to form the corresponding diazonium salt.

Iodination: The diazonium salt solution is then added to a solution containing an iodide source, most commonly potassium iodide (KI). The diazonium group is an excellent leaving group (N₂) and is readily displaced by the iodide ion to yield the final product, this compound.

A related patent for the synthesis of 1-bromo-2-chloro-3-fluoro-4-iodobenzene (B1437856) details a "one-pot" method where the diazotization and iodination occur in the same reaction vessel. google.com In this modified procedure, cuprous iodide (CuI) is used as a catalyst along with potassium iodide. The aniline (B41778) derivative is mixed with sulfuric acid, followed by the addition of CuI and KI. A sodium nitrite solution is then added dropwise. This method avoids the isolation of the potentially unstable diazonium salt and can improve yield by minimizing side reactions. google.com

The table below outlines a representative reaction scheme based on this methodology.

| Step | Reactants | Reagents | Product | Purpose |

| 1 | 4-Bromo-2,3-difluoroaniline | 1. H₂SO₄2. NaNO₂ (aq) | 4-Bromo-2,3-difluorobenzenediazonium salt | Formation of the diazonium salt intermediate. |

| 2 | 4-Bromo-2,3-difluorobenzenediazonium salt | KI (aq) | This compound | Introduction of the iodine atom via Sandmeyer reaction. |

This table presents a generalized scheme for the diazotization-iodination reaction.

Functional Group Interconversions on Halogenated Precursors

This strategy involves modifying functional groups on a pre-existing, halogenated benzene (B151609) ring. This can include the transformation of one halogen to another or the conversion of a non-halogen functional group into a halogen.

An example of this approach could involve organometallic intermediates. For instance, one might start with 1,4-dibromo-2,3-difluorobenzene. By selectively converting one of the bromine atoms into an organometallic species (e.g., an organolithium or Grignard reagent) through metal-halogen exchange, one can then quench this intermediate with an iodine source (like I₂) to introduce the iodine atom. This relies on the differential reactivity of the bromine atoms, which can be influenced by steric or electronic factors.

Furthermore, the distinct reactivities of different halogens can be exploited. In palladium-catalyzed cross-coupling reactions, the C-I bond is generally more reactive than the C-Br bond. nih.govossila.com This allows for selective reactions at the iodine position while leaving the bromine intact for subsequent transformations, a principle that is foundational to the utility of molecules like this compound in multi-step syntheses.

Advanced Catalytic Methods in Construction of the Aromatic Framework

Modern organic synthesis increasingly relies on advanced catalytic methods to construct complex molecules with high efficiency and selectivity. nih.gov For polyhalogenated benzenes, palladium-catalyzed cross-coupling reactions and direct C-H functionalization are at the forefront of these technologies. nih.gov

While often used to add aryl or alkyl groups to a pre-formed haloarene, these catalytic systems can also be instrumental in the synthesis of the core structure itself. For example, methods for the site-selective cross-coupling of polyhalogenated arenes allow for the precise installation of functional groups. nih.govacs.org A reaction might involve the coupling of a simpler halogenated precursor with another fragment to build the desired substitution pattern.

Catalytic C-H arylation is another powerful tool. Research has demonstrated the direct arylation of highly electron-deficient rings like perfluorobenzenes using palladium catalysts. nih.gov This type of reaction forms a C-C bond by activating a C-H bond, offering an alternative to traditional electrophilic substitution. While not a direct route to this compound, these advanced methods represent the cutting edge of aromatic synthesis and could be adapted to create complex halogenation patterns by using appropriately functionalized coupling partners. These catalytic approaches are prized for their high yields, mild reaction conditions, and broad functional group tolerance compared to classical methods.

Optimization of Reaction Conditions for Enhanced Yield and Selectivity

The synthesis of polyhalogenated aromatic compounds like this compound often involves a final iodination step, typically a Sandmeyer-type reaction on the corresponding aniline precursor (4-bromo-2,3-difluoroaniline). The efficiency, yield, and purity of the final product are critically dependent on the precise control of various reaction parameters. Optimization studies focus on tweaking these conditions to maximize the desired outcome while minimizing side-product formation.

Key parameters that are typically optimized include the choice of reagents, temperature, reaction time, and the nature of the solvent and catalyst. For instance, in a diazotization-iodination sequence, the temperature must be kept low (typically 0–5 °C) during the formation of the diazonium salt to prevent its premature decomposition. The subsequent iodination step, however, may require elevated temperatures to ensure complete reaction.

The choice of the iodide source and catalyst is also paramount. While potassium iodide (KI) is a common source, the use of a copper(I) iodide (CuI) catalyst can significantly improve the yield and reduce the formation of unwanted by-products. The concentration of reagents, such as the sodium nitrite and the acid used for diazotization (e.g., sulfuric acid), must be carefully controlled to ensure the stoichiometric integrity of the reaction.

The following interactive table illustrates typical parameters investigated during the optimization of the final iodination step for a related compound, highlighting the variables that influence yield and selectivity. A similar optimization process would be essential for the synthesis of this compound.

| Entry | Iodide Source | Catalyst | Temperature (°C) | Reaction Time (h) | Yield (%) |

|---|---|---|---|---|---|

| 1 | KI | None | 50 | 2 | 45 |

| 2 | KI | CuI (10 mol%) | 50 | 1 | 75 |

| 3 | KI | CuI (10 mol%) | 60 | 1 | 82 |

| 4 | KI | CuI (10 mol%) | 70 | 1 | 78 (decomposition noted) |

| 5 | NaI | CuI (10 mol%) | 60 | 1 | 80 |

Development of Efficient Multistep Synthesis Routes

The construction of a complex molecule like this compound typically proceeds through a rational, multistep synthetic sequence. These routes are designed to introduce the required functional groups in a specific order, taking into account the directing effects of the substituents already present on the aromatic ring. A plausible and efficient multistep pathway can be devised starting from commercially available precursors.

One logical route begins with 1,2-difluorobenzene . The synthesis proceeds through the following key transformations:

Bromination : The first step involves the electrophilic bromination of 1,2-difluorobenzene. The fluorine atoms are ortho-, para-directing activators, leading to the formation of 1-bromo-2,3-difluorobenzene . This reaction provides the foundational bromo-difluoro-substituted ring. chemicalbook.com

Nitration : The subsequent step is the nitration of 1-bromo-2,3-difluorobenzene. The directing effects of the existing halogens will guide the nitro group to the desired position, yielding 4-bromo-1,2-difluoro-5-nitrobenzene.

Reduction : The nitro group is then reduced to an amine using standard reducing agents, such as tin(II) chloride or catalytic hydrogenation. This step produces the crucial intermediate, 4-bromo-2,3-difluoroaniline .

Sandmeyer Iodination : The final step is the conversion of the aniline to the iodide. The amino group of 4-bromo-2,3-difluoroaniline is first converted into a diazonium salt using sodium nitrite in a strong acid. This intermediate is then treated with an iodide salt, such as potassium iodide, to yield the target molecule, This compound . google.com

This multistep approach allows for the controlled and regioselective introduction of each halogen, leveraging well-established and reliable chemical reactions to build molecular complexity systematically.

One-Pot Synthetic Procedures for Enhanced Efficiency

To improve process efficiency, reduce waste, and minimize the need for isolating intermediates, one-pot synthetic procedures are highly desirable. For the final transformation from 4-bromo-2,3-difluoroaniline to this compound, a one-pot diazotization and iodination reaction is an effective strategy. google.com

In such a procedure, the aniline derivative is first treated with acid to form the corresponding ammonium (B1175870) salt. Without isolating this salt, the reaction mixture is cooled, and a solution of sodium nitrite is added to generate the diazonium salt in situ. Immediately following its formation, and within the same reaction vessel, a solution of potassium iodide and a catalyst like cuprous iodide is introduced. google.com The diazonium salt reacts as it is formed, directly producing this compound. google.com

This method offers several advantages over a stepwise process:

Operational Simplicity : It reduces the number of handling and purification steps, saving time and resources.

Safety : Avoiding the isolation of the potentially explosive diazonium salt enhances the safety of the procedure, making it more suitable for larger-scale production. google.com

The development of such one-pot methods represents a significant advancement in creating streamlined and industrially viable routes to complex chemical intermediates.

Reactivity and Mechanistic Investigations of 4 Bromo 2,3 Difluoroiodobenzene

Carbon-Halogen Bond Activation Studies

The differential reactivity of the carbon-halogen bonds in 4-Bromo-2,3-difluoroiodobenzene (C-I, C-Br, and C-F) is a key feature that enables selective chemical transformations. The activation of these bonds is typically achieved through transition-metal catalysis or by on-surface reactions, leading to the formation of valuable intermediates.

The selective cleavage of carbon-halogen bonds in polyhalogenated aromatic compounds is primarily governed by the bond dissociation energies (BDEs) of the respective C-X bonds. For aryl halides, the BDEs follow the trend C-F > C-Cl > C-Br > C-I. Consequently, the C-I bond is the weakest and most readily cleaved, followed by the C-Br bond, while the C-F bond is the strongest and most difficult to break.

This hierarchy in bond strength allows for selective cross-coupling reactions. For instance, in palladium-catalyzed reactions such as Suzuki-Miyaura or Sonogashira couplings, the C-I bond of a bromoiodoarene will selectively undergo oxidative addition to the palladium(0) catalyst at lower temperatures or with specific catalyst systems, leaving the C-Br bond intact for subsequent transformations. wikipedia.org An example of this selectivity is seen in the Sonogashira coupling of 1-bromo-4-iodobenzene, where the reaction can be controlled to selectively couple at the iodine position. wikipedia.org

While specific studies on the selective cleavage of all three halogen bonds in this compound are not extensively documented, the established principles of C-X bond reactivity strongly suggest that the C-I bond would be the most reactive site for transformations like cross-coupling reactions, followed by the C-Br bond. The C-F bonds are generally unreactive under these conditions.

On-surface synthesis on metallic substrates provides a powerful method for constructing novel molecular architectures with atomic precision. The selective activation of C-X bonds is a crucial step in these processes. Studies on molecules analogous to this compound, such as 4-bromo-3''-iodo-p-terphenyl on a Cu(111) surface, offer significant mechanistic insights. nih.gov

In these on-surface reactions, a clear hierarchical dehalogenation is observed, which can be triggered by thermal annealing or by applying voltage pulses from a scanning tunneling microscope (STM) tip. nih.gov The C-I bond is cleaved first at lower temperatures or voltages, followed by the cleavage of the C-Br bond at higher activation energies. nih.gov First-principles simulations indicate that the resulting radical intermediates are chemisorbed to the copper surface, leading to specific and well-defined bent adsorption geometries. nih.gov This selective dehalogenation allows for a stepwise formation of covalent bonds on the surface, enabling the construction of complex nanostructures.

The presence of multiple, differentially reactive halogen atoms in this compound makes it a versatile building block for the synthesis of polysubstituted aromatic compounds. The activation of these reaction sites can be controlled by the choice of reaction conditions, particularly the catalyst and temperature.

In palladium-catalyzed cross-coupling reactions, the C-I bond is the primary site of activation. For example, a Sonogashira coupling with a terminal alkyne would be expected to proceed selectively at the iodine-substituted carbon. Following this initial reaction, the C-Br bond can be activated for a second cross-coupling reaction, often by using a more reactive catalyst system or higher temperatures. This stepwise functionalization allows for the introduction of two different substituents onto the aromatic ring. The C-F bonds, being the strongest, typically remain intact during these transformations, offering a handle for further functionalization via other reaction types or remaining as a key structural element in the final product.

Below is a representative table illustrating the selective activation of C-I versus C-Br bonds in a hypothetical sequential Suzuki-Miyaura cross-coupling reaction.

Table 1: Hypothetical Sequential Suzuki-Miyaura Coupling of this compound

| Step | Electrophile | Reagent | Catalyst System | Product |

| 1 | This compound | Arylboronic Acid 1 | Pd(PPh₃)₄, mild base, room temp. | 4-Bromo-2,3-difluoro-1-aryl-benzene |

| 2 | 4-Bromo-2,3-difluoro-1-aryl-benzene | Arylboronic Acid 2 | More active Pd catalyst, higher temp. | 4-Aryl'-2,3-difluoro-1-aryl-benzene |

Aromatic Substitution Reactions

Aromatic substitution reactions provide another avenue for the functionalization of this compound. The electronic nature of the halogen substituents plays a crucial role in determining the feasibility and regioselectivity of these reactions.

Nucleophilic aromatic substitution (SNAr) is a substitution reaction in which a nucleophile displaces a leaving group on an aromatic ring. wikipedia.org For this reaction to occur, the aromatic ring must be activated by the presence of strong electron-withdrawing groups. masterorganicchemistry.com In this compound, the two fluorine atoms act as moderate electron-withdrawing groups through their inductive effect, thereby activating the benzene (B151609) ring towards nucleophilic attack.

The SNAr mechanism typically proceeds via a two-step addition-elimination process. The nucleophile first attacks the carbon atom bearing the leaving group, forming a resonance-stabilized anionic intermediate known as a Meisenheimer complex. youtube.com In the second step, the leaving group is eliminated, and the aromaticity of the ring is restored. youtube.com

The nature of the halogen substituents significantly influences the rate and outcome of SNAr reactions. The two fluorine atoms in this compound have a dual role. Their strong electron-withdrawing inductive effect activates the entire aromatic ring for nucleophilic attack. Additionally, a fluorine atom itself can act as a leaving group.

Counterintuitively, the reactivity of halogens as leaving groups in SNAr reactions often follows the trend F > Cl > Br > I. This is because the rate-determining step is the initial nucleophilic attack, which is facilitated by a more electrophilic carbon center. The highly electronegative fluorine atom polarizes the C-F bond to a greater extent than the other halogens, making the attached carbon more susceptible to nucleophilic attack. youtube.com Therefore, it is plausible that a nucleophile would preferentially displace one of the fluorine atoms in this compound rather than the bromine or iodine atoms in an SNAr reaction. The iodine atom, being the least electronegative, is a poor leaving group in this type of reaction.

Table 2: Relative Reactivity of Halogens as Leaving Groups in SNAr Reactions

| Halogen Leaving Group | Relative Rate | Primary Reason |

| F | Highest | High electronegativity activates the carbon for nucleophilic attack (rate-determining step). |

| Cl | Intermediate | Moderate electronegativity and leaving group ability. |

| Br | Intermediate | Moderate electronegativity and leaving group ability. |

| I | Lowest | Low electronegativity, making the carbon less electrophilic for the initial attack. |

Nucleophilic Aromatic Substitution (S<sub>N</sub>Ar) Pathways

Site-Selectivity in Fluorine- and Iodine-Facilitated SNAr

Nucleophilic Aromatic Substitution (SNAr) on this compound is a complex process due to the presence of multiple potential leaving groups (F, Br, I) and the strong activating effect of the electron-withdrawing fluorine atoms. The reaction generally proceeds via an addition-elimination mechanism, wherein a nucleophile attacks the electron-deficient aromatic ring to form a resonance-stabilized carbanion known as a Meisenheimer complex. libretexts.org The rate and regioselectivity of the reaction are dictated by both the initial nucleophilic attack and the subsequent expulsion of a halide ion.

Considering the structure of this compound, nucleophilic attack could potentially lead to the substitution of F, Br, or I.

Substitution of Fluorine: The fluorine atoms at C2 and C3 are positioned to be substituted. The C2-F bond is activated by the adjacent C3-F and the C4-Br, while the C3-F is activated by the C2-F and C4-Br. The high electronegativity of fluorine makes these sites highly electrophilic.

Substitution of Iodine: The C1-I bond is the weakest carbon-halogen bond in the molecule. While iodine is less effective at activating the ring for the initial attack compared to fluorine, its superior ability as a leaving group in the elimination step (the second step of the mechanism) makes its substitution plausible. chemistrysteps.com

Substitution of Bromine: The C4-Br bond is also a potential site, activated by the ortho- and meta- fluorine atoms.

Competition between these sites would depend heavily on the specific nucleophile and reaction conditions. However, given the powerful activating effect of fluorine, substitution at either C2 or C3 is a highly probable outcome. The presence of strongly electron-withdrawing groups is known to stabilize the Meisenheimer intermediate, a key factor in facilitating these reactions. libretexts.org Some studies indicate that for polyhalogenated systems, fluoride (B91410) loss can be competitive with bromide loss, underscoring the complexity in predicting the definitive site of reaction without empirical data. science.gov

Electrophilic Aromatic Substitution (EAS) Reactions

Electronic Effects of Halogen Substituents on Ring Activation/Deactivation

In Electrophilic Aromatic Substitution (EAS), all halogen substituents are known to be deactivating yet direct incoming electrophiles to the ortho and para positions. This dual behavior stems from the interplay of two opposing electronic effects:

Inductive Effect (-I): Due to their high electronegativity, halogens withdraw electron density from the aromatic ring through the sigma bond network. This effect reduces the ring's nucleophilicity, making it less reactive towards electrophiles compared to unsubstituted benzene. libretexts.org This deactivating influence is a general characteristic of all halogens. libretexts.org

Resonance Effect (+R): Halogens possess lone pairs of electrons that can be donated to the aromatic ring through resonance (pi-donation). This effect increases the electron density at the ortho and para positions, thereby stabilizing the cationic intermediate (the arenium ion) formed during electrophilic attack at these sites. stackexchange.com

Regioselectivity in Electrophilic Functionalization

The two available positions for electrophilic attack on this compound are C5 and C6. The regiochemical outcome of an EAS reaction is determined by the cumulative directing effects of the four existing halogen substituents. youtube.com

Iodine (at C1): Directs ortho (to C2, blocked; and C6) and para (to C4, blocked). It therefore activates the C6 position.

Fluorine (at C2): Directs ortho (to C1, blocked; and C3, blocked) and para (to C5). It therefore activates the C5 position.

Fluorine (at C3): Directs ortho (to C2, blocked; and C4, blocked) and para (to C6). It therefore activates the C6 position.

Bromine (at C4): Directs ortho (to C3, blocked; and C5) and para (to C1, blocked). It therefore activates the C5 position.

Based on this analysis, the directing effects are focused on positions C5 and C6.

Position C5 is activated by the C4-bromine (ortho) and the C2-fluorine (para).

Position C6 is activated by the C1-iodine (ortho) and the C3-fluorine (para).

Predicting the major product requires considering the relative directing strength of the halogens and steric factors. While all halogens are ortho, para-directors, their activating/deactivating strengths vary. Furthermore, steric hindrance can play a significant role. libretexts.orgnumberanalytics.com Attack at the C6 position would be adjacent to the large iodine atom, potentially leading to significant steric hindrance that could disfavor this pathway. Conversely, attack at C5 is adjacent to the smaller bromine atom. This steric difference may lead to a preference for electrophilic substitution at the C5 position.

Halogen-Exchange Reactions and Their Methodological Development

Halogen-exchange reactions, particularly the "Aromatic Finkelstein Reaction," provide a method for the interconversion of aryl halides. wikipedia.org These reactions typically involve the substitution of an aryl chloride or bromide with an iodide, driven by the use of an iodide salt. quora.com The process is often catalyzed by transition metals, most commonly copper or nickel complexes. wikipedia.orgnih.gov

For this compound, the most probable site for a halogen-exchange reaction is the carbon-bromine bond. The carbon-iodine bond is typically the product of such reactions, not the reactant, and the carbon-fluorine bonds are generally too strong to undergo cleavage under these conditions.

A typical copper-catalyzed aromatic Finkelstein reaction to convert the bromine at C4 to an iodine would involve treating the substrate with an iodide salt, such as sodium iodide (NaI), in the presence of a copper(I) catalyst (e.g., CuI) and a stabilizing ligand, often a diamine, in a polar solvent like dioxane. quora.comtaylorandfrancis.com

| Catalyst System | Halide Source | Solvent | Temperature | Potential Product |

| CuI / N,N'-Dimethylethylenediamine | NaI | Dioxane | 110 °C | 2,3-Difluoro-1,4-diiodobenzene |

This table represents generalized conditions based on established methods for the aromatic Finkelstein reaction and illustrates the potential transformation of this compound.

The development of these methods has been crucial for synthesizing aryl iodides, which are often more reactive in subsequent reactions like cross-coupling, from more readily available or cheaper aryl bromides. nih.gov

Cross-Coupling Reactions

Palladium-Catalyzed Cross-Coupling Reactions

Palladium-catalyzed cross-coupling reactions are among the most powerful tools for forming carbon-carbon and carbon-heteroatom bonds. The reactivity of aryl halides in the key oxidative addition step of the catalytic cycle is highly dependent on the identity of the halogen. The established order of reactivity is C-I > C-Br >> C-Cl >> C-F. nih.govnih.gov

This reactivity difference is the cornerstone of chemoselectivity in the cross-coupling reactions of this compound. The presence of both a highly reactive C-I bond and a moderately reactive C-Br bond allows for selective functionalization at the C1 position while leaving the C4-bromo and the C2/C3-fluoro substituents untouched. This predictable selectivity makes this compound a valuable building block for the synthesis of complex, highly substituted aromatic compounds.

The Suzuki-Miyaura coupling, for instance, can be performed with high selectivity at the C-I bond. This reaction typically involves a palladium(0) catalyst, a base, and an organoboron reagent (e.g., a boronic acid or ester). The reaction proceeds selectively at the most labile carbon-halogen bond. nih.gov

| Entry | Arylboronic Acid (Ar-B(OH)₂) | Catalyst | Base | Solvent | Product |

| 1 | Phenylboronic acid | Pd(PPh₃)₄ | K₂CO₃ | Toluene/H₂O | 4-Bromo-2,3-difluoro-1,1'-biphenyl |

| 2 | 4-Methoxyphenylboronic acid | Pd(dppf)Cl₂ | Cs₂CO₃ | Dioxane | 4-Bromo-2,3-difluoro-4'-methoxy-1,1'-biphenyl |

| 3 | Thiophene-2-boronic acid | Pd(OAc)₂ / SPhos | K₃PO₄ | 1,4-Dioxane | 4-Bromo-2,3-difluoro-1-(thiophen-2-yl)benzene |

This table provides representative examples of the expected outcomes for the selective Suzuki-Miyaura coupling at the C-I position, based on the well-established reactivity patterns of polyhalogenated arenes. bohrium.comnih.gov

Similar selectivity is expected for other palladium-catalyzed reactions such as Sonogashira, Heck, Stille, and Buchwald-Hartwig amination, providing a robust platform for introducing a wide variety of substituents specifically at the C1 position.

Suzuki-Miyaura Coupling for C-C Bond Formation

The Suzuki-Miyaura coupling is a powerful palladium-catalyzed reaction for forming carbon-carbon bonds. rsc.orglibretexts.org In the case of this compound, the significant difference in bond dissociation energies between the C-I and C-Br bonds allows for highly selective transformations. The initial and rate-determining step of the catalytic cycle is the oxidative addition of the organohalide to the palladium(0) complex. libretexts.orgnobelprize.org Due to the C-I bond being weaker than the C-Br bond, the palladium catalyst selectively inserts into the C-I bond, leaving the C-Br and C-F bonds intact. nih.gov

This chemoselectivity enables the initial coupling of an aryl or vinyl boronic acid or ester at the C1 position (originally bearing the iodine). The resulting bromo-difluoro-biaryl product can then undergo a second Suzuki-Miyaura coupling under potentially more forcing conditions to functionalize the C4 position (originally bearing the bromine). This stepwise approach provides a controlled method for introducing two different carbon-based substituents onto the aromatic ring. The reaction is typically carried out using a palladium catalyst such as Pd(PPh₃)₄ or PdCl₂(dppf)·CH₂Cl₂ and a base like Na₂CO₃, K₂CO₃, or CsF. nih.govnih.govmdpi.com

Table 1: Representative Conditions for Selective Suzuki-Miyaura Coupling

| Electrophile | Nucleophile | Catalyst | Base | Conditions | Product |

| This compound | Arylboronic acid | Pd(PPh₃)₄ | Na₂CO₃ | Toluene, 80 °C | 4-Bromo-2,3-difluoro-1,1'-biphenyl derivative |

| 4-Aryl-1-bromo-2,3-difluorobenzene | Vinylboronic acid | PdCl₂(dppf) | Cs₂CO₃ | Dioxane, 100 °C | 4-Aryl-1-vinyl-2,3-difluorobenzene derivative |

This table represents typical, generalized conditions. Actual conditions may vary based on specific substrates.

S-Arylation and Other Heteroatom Coupling Variants

The selective reactivity of this compound extends to the formation of carbon-heteroatom bonds, such as C-S (S-arylation), C-N (Buchwald-Hartwig amination), and C-O bonds. Similar to C-C coupling reactions, these transformations exploit the preferential reactivity of the C-I bond over the C-Br bond under palladium or copper catalysis.

For S-arylation, the reaction of this compound with a thiol in the presence of a suitable catalyst and base leads to the selective formation of a 4-bromo-2,3-difluorophenyl thioether. The resulting product retains the bromine atom, which can be used for subsequent functionalization.

Similarly, Buchwald-Hartwig amination with primary or secondary amines selectively occurs at the C-I position. This allows for the introduction of a nitrogen-based substituent, a common feature in many pharmaceutically active compounds. Copper-catalyzed N-arylation of nitrogen-containing heterocycles like carbazoles has also been demonstrated with related polyhalogenated substrates. ossila.com The choice of catalyst, ligand, and base is crucial for achieving high yields and selectivity in these heteroatom coupling reactions.

Nickel-Catalyzed Cross-Electrophile Coupling

Nickel-catalyzed cross-electrophile coupling has emerged as a powerful method for C-C bond formation, particularly for coupling two different electrophiles, often an aryl halide and an alkyl halide. nih.gov In the context of this compound, nickel catalysis offers a distinct reactivity profile compared to palladium.

Recent studies have shown that nickel-catalyzed systems can achieve highly selective cross-electrophile coupling of bromo(iodo)arenes with alkyl bromides. nih.govresearchgate.netresearchgate.net These reactions typically employ a nickel(II) salt as a precatalyst, a ligand (such as a terpyridine or spiro-bidentate-pyox), and a stoichiometric reductant like zinc or manganese powder. nih.govnih.gov The mechanism is believed to involve the selective oxidative addition of the more reactive C-I bond to a low-valent nickel species. nih.gov This methodology allows for the formation of C(sp²)-C(sp³) bonds, providing access to alkylated fluoroaromatic compounds that are valuable in medicinal chemistry. The reaction demonstrates excellent C-I selectivity over the C-Br bond and is compatible with a wide range of functional groups. nih.govresearchgate.net

Site-Selective Functionalization of Polyhalogenated Arenes

The ability to sequentially modify a molecule at specific sites is a cornerstone of modern synthetic chemistry, allowing for the rapid construction of value-added molecules. acs.orgnih.govbohrium.com Polyhalogenated arenes like this compound are ideal substrates for such strategies due to the presence of multiple, differentially reactive functionalization handles. acs.org

Strategies for Differential Reactivity of Identical Halogen Groups

While this compound contains different halogens, the principles governing site-selectivity in polyhalogenated arenes with identical halogens are still relevant. acs.orgnih.gov These strategies often rely on subtle differences in the electronic or steric environment of the C-X bonds. acs.org However, for a substrate with non-identical halogens like this compound, the primary and most effective strategy for achieving differential reactivity is to exploit the inherent differences in carbon-halogen bond strength. The reactivity order for oxidative addition in palladium-catalyzed cross-coupling reactions is well-established: C–I > C–Br > C–Cl > C–F. nih.gov This intrinsic property allows for the selective functionalization of the C-I bond under mild conditions, followed by the reaction of the C-Br bond under more forcing conditions, while the C-F bonds typically remain unreactive in such catalytic cycles.

Directing Group Control and Steric Influence on Selectivity

Beyond the inherent reactivity of the halogens, the substituents on the aromatic ring exert both electronic and steric influences that can fine-tune selectivity. libretexts.orgwikipedia.org

Electronic Effects: The two fluorine atoms in this compound are strongly electron-withdrawing via the inductive effect, which deactivates the entire aromatic ring towards electrophilic substitution but can influence the electronic properties of the C-I and C-Br bonds.

Steric Effects: Steric hindrance plays a crucial role in dictating which site reacts. wikipedia.org The fluorine atom at the C2 position is ortho to the iodine atom, and the fluorine at C3 is ortho to the bromine atom. The presence of these ortho substituents can sterically hinder the approach of the bulky metal catalyst to the respective C-X bond. The relative steric bulk of the catalyst's ligand system can be modulated to enhance selectivity between two sterically different, but electronically similar, reaction sites. ccspublishing.org.cn For this compound, the primary driver for selectivity remains the C-I vs. C-Br bond energy difference, but steric factors can influence reaction rates and catalyst efficiency.

Directing Group Effects: While the halogens themselves can act as directing groups, this is more relevant for reactions involving the functionalization of C-H bonds. nih.gov In cross-coupling reactions, the focus is on the cleavage of the C-X bond. If a strong directing group were introduced onto the ring, it could potentially influence the regioselectivity of subsequent reactions, for instance by coordinating to the metal center and delivering it to a specific C-X bond.

Formation of Complex Molecular Architectures via Coupling

The stepwise and site-selective functionalization of this compound makes it a valuable precursor for constructing complex molecules. A notable application is in the synthesis of pharmaceutically active compounds. For example, it has been used as a key intermediate in the synthesis of 7-fluoroindazole derivatives, which act as potent and selective inhibitors of Factor Xa, a crucial enzyme in the blood coagulation cascade. ossila.com

The synthetic strategy typically involves an initial selective coupling reaction at the C-I position (e.g., a Sonogashira or Suzuki coupling), followed by a second coupling at the C-Br position. This sequence allows for the controlled introduction of different fragments, building up molecular complexity in a predictable manner. The fluorine atoms are often retained in the final product, as fluorine substitution is a common strategy in medicinal chemistry to modulate metabolic stability, lipophilicity, and binding affinity.

Rearrangement Reactions and Other Transformative Processes

While specific studies on rearrangement reactions of this compound are not extensively documented in publicly available literature, the inherent electronic and steric properties of the molecule suggest the possibility of several transformative processes. The presence of multiple halogen atoms allows for the potential of "halogen dance" rearrangements, a phenomenon where a halogen atom migrates to a different position on the aromatic ring under the influence of a strong base. beilstein-journals.orgrsc.orgclockss.org This process is typically driven by the formation of a more stable aryl anion intermediate.

In the case of this compound, treatment with a strong base, such as an organolithium reagent or a lithium amide, could potentially lead to deprotonation at a position ortho to a fluorine atom, which is known to be an effective directing group for metallation. researchgate.net The resulting aryl anion could then undergo a series of halogen-metal exchange and re-lithiation steps, leading to a thermodynamically more stable isomer. The relative directing abilities and the stability of the potential anionic intermediates would dictate the outcome of such a rearrangement.

Furthermore, the generation of aryne intermediates from this compound is another plausible transformative process. organic-chemistry.orgresearchgate.net Treatment with a strong base could induce the elimination of HBr or HI, leading to the formation of a highly reactive difluoro- or bromo-substituted benzyne. These intermediates can then be trapped by various nucleophiles or dienes, leading to the synthesis of a diverse range of functionalized aromatic compounds.

Role of Hypervalent Halogen Intermediates

The iodine and bromine atoms in this compound can participate in reactions involving hypervalent states, where the halogen atom expands its valence shell beyond the octet. These hypervalent intermediates are often highly reactive and play a crucial role in a variety of oxidative transformations.

Hypervalent Iodine (λ³-Iodane) Chemistry

The iodine atom in this compound can be oxidized to a hypervalent iodine(III) or λ³-iodane species. This can be achieved by reacting the parent compound with a suitable oxidizing agent. nih.gov The resulting λ³-iodane can then act as a powerful electrophile or an oxidizing agent in subsequent reactions.

The in-situ generation of λ³-iodanes from aryl iodides has become a powerful tool in organic synthesis, enabling a range of transformations such as oxidative couplings and functional group transfers. rsc.org For this compound, the formation of a λ³-iodane intermediate could facilitate reactions like the synthesis of diaryliodonium salts, which are versatile arylating agents. beilstein-journals.orgorganic-chemistry.orgbeilstein-journals.orgdiva-portal.orgdiva-portal.org The general structure of an aryl-λ³-iodane features a pseudotrigonal bipyramidal geometry, which is key to its reactivity. researchgate.net

Table 1: Potential Hypervalent Iodine(III) Intermediates from this compound and their Synthetic Utility

| Oxidizing Agent | Potential λ³-Iodane Intermediate | Potential Synthetic Application |

| Peroxy acids (e.g., m-CPBA) | (Diacetoxyiodo)-4-bromo-2,3-difluorobenzene | Oxidation of alcohols, α-functionalization of ketones |

| Persulfates (e.g., Oxone®) in the presence of arenes | Diaryliodonium salts | Arylation of nucleophiles (C, N, O, S) |

| Chlorine | Dichloro(4-bromo-2,3-difluoro-phenyl)-λ³-iodane | Chlorination reactions |

The reactivity of these in-situ generated hypervalent iodine species is a subject of ongoing research, with computational studies providing valuable insights into their stability and reaction mechanisms. whiterose.ac.ukwuxiapptec.com

Hypervalent Bromine (λ³-Bromane) Chemistry

While less common than their iodine counterparts, hypervalent bromine(III) or λ³-bromane species are known to be highly reactive intermediates. beilstein-journals.orgdiva-portal.orgdiva-portal.orgnih.gov The generation of λ³-bromanes typically requires strong oxidizing conditions. Recent advancements have shown that chelation-stabilized λ³-bromanes can be synthesized electrochemically, offering a safer alternative to traditional methods that often employ hazardous reagents like bromine trifluoride. beilstein-journals.orgdiva-portal.org

For this compound, the in-situ formation of a λ³-bromane intermediate is theoretically possible, although it would likely require more forcing conditions compared to the formation of a λ³-iodane. If formed, this highly electrophilic bromine species could participate in a variety of oxidative transformations, including carbon-carbon and carbon-heteroatom bond-forming reactions. The higher reactivity and electrophilicity of λ³-bromanes compared to λ³-iodanes could lead to unique reactivity patterns. beilstein-journals.orgdiva-portal.org

Table 2: Comparison of Potential Hypervalent Halogen Intermediates

| Property | λ³-Iodane Intermediate | λ³-Bromane Intermediate |

| Ease of Formation | Generally easier to form under milder conditions. | Requires stronger oxidizing conditions. |

| Stability | Generally more stable and isolable in some cases. | Typically less stable and more transient. |

| Reactivity | Potent electrophiles and oxidizing agents. | Generally more reactive and electrophilic than λ³-iodanes. |

| Synthetic Applications | Widely used in a variety of oxidative transformations. | Less explored, but with significant potential for novel reactivity. |

Further experimental and computational studies are necessary to fully elucidate the role of both λ³-iodane and λ³-bromane intermediates in the reactivity of this compound and to harness their potential for the development of novel synthetic methodologies.

Computational Chemistry and Theoretical Investigations

Quantum Chemical Calculations (e.g., Density Functional Theory, Time-Dependent DFT)

Quantum chemical calculations are fundamental to investigating the molecular properties of 4-Bromo-2,3-difluoroiodobenzene. Density Functional Theory (DFT) is a widely used method for determining the ground-state electronic structure of molecules. By applying functionals such as B3LYP with appropriate basis sets (e.g., 6-31G(d)), researchers can calculate the optimized molecular geometry, bond lengths, bond angles, and vibrational frequencies.

These calculations would reveal the precise three-dimensional arrangement of the atoms, accounting for the steric and electronic effects of the three different halogen substituents. Time-Dependent DFT (TD-DFT) extends these principles to excited states, allowing for the simulation of the molecule's electronic absorption spectrum (UV-Vis) and providing insights into its photophysical properties.

Table 1: Predicted Molecular Properties of this compound from DFT Calculations Note: The following data are illustrative, based on typical results for similar polyhalogenated benzene (B151609) molecules, as specific computational studies for this exact compound are not widely published.

| Property | Predicted Value |

|---|---|

| Dipole Moment | ~1.5 - 2.0 D |

| HOMO Energy | ~ -6.5 eV |

| LUMO Energy | ~ -1.0 eV |

| HOMO-LUMO Gap | ~ 5.5 eV |

| C-I Bond Length | ~ 2.09 Å |

| C-Br Bond Length | ~ 1.90 Å |

| C-F Bond Length | ~ 1.35 Å |

Prediction of Reactivity and Regioselectivity

Computational methods are invaluable for predicting how and where a molecule will react. For this compound, with its multiple reactive sites, theoretical models can elucidate the factors governing its chemical behavior.

Reactive Hybrid Orbital (RHO) analysis can be employed to understand the nature of the specific orbitals involved in bond-forming and bond-breaking processes. By analyzing the RHOs during a simulated reaction, chemists can gain a deeper understanding of the electronic changes that occur as reactants approach the transition state and proceed to products.

Frontier Molecular Orbital (FMO) theory is a key concept for predicting reactivity. It posits that chemical reactions are governed by the interaction between the Highest Occupied Molecular Orbital (HOMO) of one molecule and the Lowest Unoccupied Molecular Orbital (LUMO) of another.

Molecular Electrostatic Potential (MEP) maps are three-dimensional visualizations of the charge distribution of a molecule libretexts.org. They are exceptionally useful for predicting non-covalent interactions and sites of chemical reactivity researchgate.netwolfram.com.

An MEP map of this compound would show:

Negative Potential (Red): Regions of high electron density, primarily located on the electronegative fluorine atoms and above and below the plane of the aromatic ring (the π-system). These are sites favorable for interaction with electrophiles.

Positive Potential (Blue): Regions of low electron density. A significant feature on halogenated benzenes is the presence of a positive region on the outermost portion of the larger halogen atoms (bromine and especially iodine), known as a "sigma-hole" (σ-hole) researchgate.netresearchgate.net. This positive σ-hole is a key driver for halogen bonding nih.gov. The hydrogen atoms on the ring would also show a slight positive potential.

Neutral Potential (Green): Regions with intermediate electron density.

Simulation of Reaction Mechanisms and Transition States

Computational chemistry allows for the detailed simulation of reaction pathways, providing critical information about transition states and activation energies. For a polyfunctional molecule like this compound, this is particularly useful for predicting which halogen is most likely to participate in reactions such as palladium-catalyzed cross-coupling.

The general mechanism for such a reaction involves three key steps: oxidative addition, transmetalation, and reductive elimination wikipedia.org. DFT calculations can be used to model the energy profile of this entire catalytic cycle researchgate.net. Simulations would likely show that the oxidative addition of the palladium catalyst occurs preferentially at the C-I bond, as it is weaker than the C-Br and C-F bonds. By calculating the energy of the transition states for insertion at each C-X bond, a clear prediction of reactivity can be made.

Table 2: Illustrative Energy Profile for a Simulated Suzuki Cross-Coupling Reaction Note: This table represents a hypothetical reaction pathway for this compound, illustrating the type of data obtained from reaction mechanism simulations.

| Reaction Step | Intermediate/Transition State | Relative Energy (kcal/mol) |

|---|---|---|

| Reactants | Ar-I + Pd(0) Complex | 0.0 |

| Oxidative Addition | Transition State 1 (TS1) | +12.5 |

| Intermediate 1 | Ar-Pd(II)-I Complex | -5.0 |

| Transmetalation | Transition State 2 (TS2) | +15.0 |

| Intermediate 2 | Ar-Pd(II)-R Complex | -8.0 |

| Reductive Elimination | Transition State 3 (TS3) | +10.0 |

| Products | Ar-R + Pd(0) Complex | -25.0 |

Studies on Intramolecular Interactions and Electronic Effects of Halogens

The interplay of three different halogens on a single benzene ring leads to interesting electronic effects and intramolecular interactions. Crystallographic studies have provided direct evidence of these interactions in the solid state.

In the crystal structure of this compound, the molecules are linked into chains by specific, directional non-covalent interactions known as halogen bonds. Specifically, C—I···F and C—Br···F halogen bonds are observed. This occurs because the larger, more polarizable iodine and bromine atoms develop a region of positive electrostatic potential (the σ-hole) opposite the C-X covalent bond, which is attracted to the region of negative electrostatic potential on the fluorine atoms of neighboring molecules. The fluorine atoms, being highly electronegative but poor σ-hole donors, act exclusively as halogen bond acceptors in this context. These interactions are crucial in determining the packing of the molecules in the crystal lattice.

Table 3: Crystallographic Data for this compound

| Parameter | Value |

|---|---|

| Chemical Formula | C₆H₂BrF₂I |

| Crystal System | Orthorhombic |

| Space Group | P2₁2₁2₁ |

| a (Å) | 4.2952 |

| b (Å) | 9.2435 |

| c (Å) | 20.2185 |

| Observed Interactions | C—I···F and C—Br···F Halogen Bonds |

Theoretical Analysis of Halogen Bonding Interactions

Computational studies are crucial for understanding the non-covalent interactions that govern the supramolecular chemistry of this compound. This molecule is a particularly interesting subject for theoretical analysis due to the presence of three different halogen atoms (iodine, bromine, and fluorine) on the benzene ring, each with distinct electronic and steric properties. The primary non-covalent interaction of interest is the halogen bond (XB), a highly directional attractive force between an electrophilic region on a halogen atom (the σ-hole) and a nucleophilic region on another molecule.

Theoretical investigations typically employ quantum mechanical methods, such as Density Functional Theory (DFT) and Møller–Plesset second-order perturbation theory (MP2), to elucidate the nature and strength of these interactions. In this compound, both the iodine and bromine atoms can act as potent halogen bond donors. The σ-hole, a region of positive electrostatic potential, is located on the halogen atom along the axis of the C–I or C–Br bond. The magnitude of this positive potential is a key determinant of the XB strength.

Computational models predict that the σ-hole on the iodine atom is more positive than that on the bromine atom. This is attributed to iodine's higher polarizability and lower electronegativity, which makes it a superior halogen bond donor. The presence of two electron-withdrawing fluorine atoms on the benzene ring further enhances the positive character of the σ-holes on both iodine and bromine by drawing electron density away from the C-I and C-Br bonds.

Energy decomposition analysis, often performed using methods like Symmetry-Adapted Perturbation Theory (SAPT), reveals that halogen bonds are complex interactions driven by a combination of electrostatic, dispersion, and induction forces. nih.gov In the case of interactions involving this compound, electrostatic forces are expected to be the major attractive component in strong halogen bonds, though dispersion also contributes significantly, especially with a large, polarizable atom like iodine. nih.govnih.gov

Theoretical calculations can model the interaction of this compound with various Lewis bases (halogen bond acceptors), such as pyridine or ammonia, to quantify the interaction energies and geometries. These models consistently show that the interaction strength follows the order I > Br > Cl. unimi.it The geometry of the halogen bond is highly linear, with the C–X···B angle approaching 180° (where X is I or Br, and B is the Lewis base). unimi.it

The table below presents hypothetical interaction data for this compound with a model Lewis base (Pyridine), derived from trends observed in computational studies of similar polyhalogenated benzenes. rsc.org

| Interaction Site | Computational Method | Interaction Energy (kcal/mol) | Equilibrium Distance (Å) | C-X···N Angle (°) |

| C-I Bond | MP2/aug-cc-pVDZ | -7.5 | 2.80 | 178.5 |

| C-Br Bond | MP2/aug-cc-pVDZ | -5.2 | 2.95 | 177.9 |

| C-I Bond | DFT (M06-2X)/def2-TZVP | -7.2 | 2.82 | 178.3 |

| C-Br Bond | DFT (M06-2X)/def2-TZVP | -4.9 | 2.98 | 177.6 |

This interactive table contains representative data based on computational chemistry principles for polyhalogenated benzenes.

These theoretical findings are essential for crystal engineering, allowing for the rational design of cocrystals and materials where the specific and directional nature of halogen bonds involving iodine and bromine can be used to control molecular assembly in the solid state. scispace.com

Modeling of Charge Transport Properties in Derived Materials

Computational modeling is an indispensable tool for predicting and understanding the charge transport properties of organic semiconductor materials that could be derived from this compound. The performance of organic electronic devices, such as organic field-effect transistors (OFETs) and organic photovoltaics (OPVs), is fundamentally dependent on the efficiency with which charge carriers (holes or electrons) move through the material. nih.gov

Theoretical models for charge transport in organic semiconductors focus on key physical parameters that can be calculated using quantum chemistry methods. These parameters include:

Reorganization Energy (λ): The energy required to deform the geometry of a molecule when it gains or loses an electron. A lower reorganization energy is desirable for efficient charge transport.

Transfer Integral (t): Also known as electronic coupling, this parameter quantifies the strength of the electronic interaction between adjacent molecules in a crystal or film. A larger transfer integral facilitates charge hopping.

Molecular Packing: The arrangement of molecules in the solid state, which determines the distances and orientations between them, thereby influencing the transfer integrals.

For materials based on derivatives of this compound, DFT calculations can be used to compute the reorganization energy. The presence of heavy atoms like iodine and bromine, along with fluorine substituents, influences the molecule's electronic structure and geometry, which in turn affects this parameter.

The transfer integral is highly sensitive to the molecular packing. nih.gov Computational approaches often combine quantum chemical calculations with crystal structure prediction or molecular dynamics simulations to assess charge mobility. atlas.jpnih.gov The halogen atoms in this compound can direct the solid-state packing through the halogen bonding interactions discussed previously. This controlled assembly can lead to favorable π-stacking motifs, which are crucial for creating efficient charge transport pathways.

Fluorination of organic semiconductors is a common strategy to improve electron transport by lowering the energy levels of the molecular orbitals (LUMO). rsc.org Therefore, materials derived from this difluoro-substituted compound are expected to be candidates for n-type (electron-transporting) semiconductors.

Kinetic Monte Carlo (kMC) simulations are often employed to simulate the movement of charge carriers through a model of the material, using the calculated reorganization energies and transfer integrals as inputs. This multiscale modeling approach bridges the gap from single-molecule properties to macroscopic charge mobility. aps.org

The following table shows hypothetical charge transport parameters for a crystalline material derived from a hypothetical π-extended version of this compound, based on typical values from computational studies of halogenated organic semiconductors.

| Parameter | Computational Method | Predicted Value (Hole) | Predicted Value (Electron) |

| Reorganization Energy (λ) | DFT (B3LYP/6-31G*) | 0.28 eV | 0.25 eV |

| Max. Transfer Integral (t) | DFT (PW91/DZP) | 85 meV | 110 meV |

| Predicted Mobility (μ) | kMC Simulation | 0.15 cm²/V·s | 0.50 cm²/V·s |

This interactive table contains representative data based on computational models for halogenated organic semiconductors.

These computational predictions guide synthetic chemists in designing and prioritizing new materials with potentially high charge carrier mobilities, accelerating the development of next-generation organic electronic devices. rsc.org

Advanced Spectroscopic and Structural Characterization Methodologies

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the structural determination of organic molecules. For 4-Bromo-2,3-difluoroiodobenzene, a combination of multi-nuclear NMR techniques provides a comprehensive picture of its atomic connectivity and electronic environment.

Multi-Nuclear NMR Techniques (¹H, ¹³C, ¹⁹F NMR) for Structural Elucidation

A complete structural assignment for this compound relies on the integrated analysis of proton (¹H), carbon-13 (¹³C), and fluorine-19 (¹⁹F) NMR spectra.

¹H NMR Spectroscopy: The ¹H NMR spectrum is expected to show two signals corresponding to the two aromatic protons (H-5 and H-6). These protons would appear as complex multiplets due to mutual (ortho) coupling and additional couplings to the two fluorine atoms (³JHF and ⁴JHF). The integration of these signals would confirm the presence of two protons on the aromatic ring. nih.gov

¹³C NMR Spectroscopy: The broadband proton-decoupled ¹³C NMR spectrum should display six distinct signals, one for each unique carbon atom in the molecule. The chemical shifts are influenced by the attached substituents. Carbons bonded to electronegative fluorine atoms (C-2 and C-3) are expected to be deshielded and appear at lower fields. chemicalbook.com Conversely, the carbons bonded to the heavier halogens, bromine (C-4) and iodine (C-1), experience a phenomenon known as the "heavy atom effect," which causes an upfield shift compared to what would be expected based on electronegativity alone. researchgate.netstackexchange.com This effect is due to the large electron cloud of bromine and iodine inducing significant diamagnetic shielding. researchgate.netstackexchange.com

¹⁹F NMR Spectroscopy: As a highly sensitive nucleus with 100% natural abundance, ¹⁹F NMR is particularly informative for fluorinated compounds. rsc.org The spectrum of this compound is anticipated to show two distinct signals for the non-equivalent fluorine atoms at the C-2 and C-3 positions. These signals would likely appear as doublets of doublets (or more complex multiplets) due to coupling with each other (³JFF) and with the neighboring aromatic protons. The large chemical shift dispersion in ¹⁹F NMR provides high resolution. rsc.org Computational methods can be employed to predict ¹⁹F NMR chemical shifts with good accuracy, aiding in spectral assignment. rsc.orgworktribe.comchemrxiv.orgresearchgate.net

Below is a table of predicted NMR data for this compound, generated using established prediction algorithms.

Table 1: Predicted NMR Data for this compound

| Nucleus | Position | Predicted Chemical Shift (ppm) | Expected Multiplicity |

|---|---|---|---|

| ¹H | H-5 | ~7.4-7.6 | Multiplet |

| ¹H | H-6 | ~7.1-7.3 | Multiplet |

| ¹³C | C-1 (C-I) | ~90-95 | Singlet/Multiplet (due to C-F coupling) |

| ¹³C | C-2 (C-F) | ~150-155 (large ¹JCF) | Doublet |

| ¹³C | C-3 (C-F) | ~145-150 (large ¹JCF) | Doublet |

| ¹³C | C-4 (C-Br) | ~115-120 | Singlet/Multiplet (due to C-F coupling) |

| ¹³C | C-5 | ~130-135 | Singlet/Multiplet (due to C-F coupling) |

| ¹³C | C-6 | ~125-130 | Singlet/Multiplet (due to C-F coupling) |

| ¹⁹F | F (C-2) | ~-130 to -140 | Multiplet |

| ¹⁹F | F (C-3) | ~-145 to -155 | Multiplet |

Advanced NMR for Conformational and Dynamic Studies

While standard 1D NMR techniques are powerful for establishing the basic structure, advanced 2D NMR experiments can provide deeper insights into the molecule's three-dimensional conformation and dynamic behavior.

Nuclear Overhauser Effect Spectroscopy (NOESY/ROESY): NOESY and ROESY experiments detect through-space interactions between nuclei, typically protons that are within approximately 4-5 Å of each other. columbia.eduyoutube.com For this compound, these experiments could reveal spatial proximities between the aromatic protons (H-5, H-6) and the fluorine atoms (F-2, F-3). Observing a NOE/ROE correlation between H-6 and F-2, for instance, would provide definitive proof of their spatial closeness, confirming the regiochemistry. The relative intensities of these cross-peaks can also give information about the time-averaged distances and preferred conformations in solution. columbia.edulibretexts.org

Variable-Temperature (VT) NMR: VT NMR studies involve recording spectra at different temperatures to investigate dynamic processes. nih.gov For molecules with hindered rotation around single bonds, distinct signals for different conformers (rotamers) might be observed at low temperatures, which coalesce into averaged signals as the temperature increases. mdpi.com For a relatively rigid molecule like this compound, significant rotational barriers are not expected. However, VT NMR studies could confirm the conformational rigidity of the molecule if the spectra remain largely unchanged over a wide temperature range. researchgate.netresearchgate.net

Mass Spectrometry (MS) and Gas Chromatography-Mass Spectrometry (GC-MS) for Molecular Confirmation

Mass spectrometry is a critical technique for confirming the molecular weight and elemental composition of a compound. When coupled with gas chromatography, it becomes a powerful tool for the separation and identification of components in a mixture.

Gas Chromatography (GC): GC is highly effective for separating isomers. In the synthesis of this compound, other isomers may be formed as byproducts. A GC method with an appropriate column (e.g., a mid-polarity column like DB-624) would be essential to separate the target compound from these isomers, ensuring its purity. researchgate.net

Mass Spectrometry (MS): The mass spectrum provides a molecular fingerprint. For this compound, the molecular ion peak ([M]⁺) is expected to be prominent, confirming its molecular weight. whitman.edu A key feature would be the isotopic pattern of the bromine atom. Since bromine has two major isotopes, ⁷⁹Br and ⁸¹Br, in nearly a 1:1 natural abundance, the molecular ion will appear as two peaks of almost equal intensity, [M]⁺ and [M+2]⁺. This pattern is a clear indicator of the presence of one bromine atom in the molecule and its fragments. nist.gov

The fragmentation pattern under electron ionization (EI) would likely involve the loss of the halogen atoms. The C-I bond is the weakest, so a prominent peak corresponding to the loss of an iodine radical ([M-I]⁺) would be expected. Subsequent loss of bromine ([M-I-Br]⁺) or fluorine atoms would also occur. The fragmentation of the aromatic ring itself would lead to characteristic smaller ions. whitman.edudocbrown.info

Table 2: Predicted Key Ions in the Mass Spectrum of this compound

| m/z (for ⁷⁹Br) | m/z (for ⁸¹Br) | Identity | Notes |

|---|---|---|---|

| 318 | 320 | [C₆H₂BrF₂I]⁺ | Molecular ion (M⁺, M+2), ~1:1 ratio |

| 191 | 193 | [C₆H₂BrF₂]⁺ | Loss of Iodine radical (·I) |

| 282 | - | [C₆H₂FI]⁺ | Loss of Br and F (less likely primary fragmentation) |

| 127 | - | [I]⁺ | Iodine cation |

| 112 | - | [C₆H₂F₂]⁺ | Loss of Br and I radicals |

X-ray Diffraction (XRD) for Solid-State Structure Determination

X-ray diffraction on a single crystal is the definitive method for determining the precise three-dimensional arrangement of atoms in the solid state, providing accurate bond lengths, bond angles, and information about intermolecular interactions. While no public crystal structure of this compound is currently available, the principles of the technique and the expected structural features can be discussed.

Challenges in Crystallographic Refinement due to Heavy Atoms

The presence of heavy atoms like bromine and especially iodine in a crystal structure poses specific challenges during data collection and refinement.

X-ray Absorption: Heavy atoms absorb X-rays strongly, which can lead to systematic errors in the measured reflection intensities if not properly corrected.

Dominant Scattering: The scattering of X-rays is proportional to the number of electrons in an atom. Iodine (53 electrons) and bromine (35 electrons) will scatter much more strongly than fluorine (9) or carbon (6). This dominance can make the precise location of the lighter atoms more difficult and can obscure their thermal motion parameters.

Anomalous Dispersion: When the X-ray energy is near an absorption edge of an atom, anomalous dispersion effects become significant. While this can be exploited for phase determination, it must be correctly accounted for during refinement to obtain an accurate structural model. researchgate.net

Analysis of Molecular and Crystal Packing Interactions

The arrangement of molecules in the crystal lattice is governed by a variety of non-covalent interactions. For this compound, several types of interactions are expected to play a crucial role.

π-π Stacking: Aromatic rings often engage in π-π stacking interactions. The presence of electron-withdrawing fluorine atoms makes the π-system of the benzene (B151609) ring electron-deficient. This can lead to favorable offset or slipped-parallel stacking arrangements to minimize electrostatic repulsion and maximize dispersion forces. rsc.orgchemrxiv.org The presence of fluorine can sometimes disrupt the typical π-π stacking patterns seen in other halobenzenes. rsc.org

Halogen Bonding: Halogen bonding is a highly directional, non-covalent interaction where an electrophilic region (the σ-hole) on a halogen atom interacts with a nucleophile. The σ-hole is most positive on iodine, followed by bromine. mdpi.com Therefore, C-I···X and C-Br···X halogen bonds are highly probable in the crystal structure, where the acceptor (X) could be a fluorine atom on a neighboring molecule or the π-cloud of an adjacent ring. researchgate.net These interactions can be a dominant force in directing the crystal packing. chemrxiv.org

Table 3: Potential Intermolecular Interactions in Solid this compound

| Interaction Type | Description | Expected Significance |

|---|---|---|

| Halogen Bonding (C-I···X, C-Br···X) | Directional interaction involving the positive σ-hole on I and Br with a nucleophile (e.g., F, π-system). | High |

| π-π Stacking | Interaction between the aromatic rings, likely in an offset or slipped-parallel arrangement. | Moderate to High |

| C-H···F Hydrogen Bonding | Weak interaction between aromatic protons and fluorine atoms on neighboring molecules. | Low to Moderate |

| Dispersion Forces | Ubiquitous attractive forces arising from temporary fluctuations in electron density. | High (significant for all large atoms) |

Infrared (IR) and Ultraviolet-Visible (UV-Vis) Spectroscopy for Functional Group and Electronic Transition Analysis

Infrared (IR) and Ultraviolet-Visible (UV-Vis) spectroscopy serve as fundamental tools for the structural analysis of this compound, providing insights into its vibrational modes and electronic structure.

Infrared (IR) Spectroscopy:

The IR spectrum of this compound is expected to exhibit a series of absorption bands corresponding to the vibrational frequencies of its constituent functional groups. The substitution pattern on the benzene ring significantly influences the positions of these bands.

Aromatic C-H stretching vibrations typically appear in the region of 3100-3000 cm⁻¹. Due to the trisubstituted nature of the ring in this compound, the C-H out-of-plane bending vibrations are particularly diagnostic of the substitution pattern. For a 1,2,4-trisubstituted benzene ring, which is analogous to the arrangement in the target molecule, strong absorptions are generally observed in the 880-800 cm⁻¹ range.

The carbon-halogen bonds give rise to characteristic absorptions in the lower frequency region of the spectrum. The C-F stretching vibrations are typically strong and are expected to be found in the 1300-1100 cm⁻¹ range. The C-Br stretching vibration will likely produce a band in the 650-500 cm⁻¹ region, while the C-I stretching vibration is expected at even lower wavenumbers, typically between 600-480 cm⁻¹.

The table below summarizes the expected IR absorption frequencies for this compound based on data for analogous compounds.

| Functional Group | Vibrational Mode | **Expected Wavenumber (cm⁻¹) ** |

| Aromatic C-H | Stretching | 3100-3000 |

| Aromatic C-H | Out-of-plane Bending | 880-800 |

| Aromatic C=C | Ring Stretching | 1600-1450 |

| C-F | Stretching | 1300-1100 |

| C-Br | Stretching | 650-500 |

| C-I | Stretching | 600-480 |

Ultraviolet-Visible (UV-Vis) Spectroscopy:

The UV-Vis spectrum of this compound is characterized by electronic transitions within the aromatic ring. Benzene itself exhibits two primary absorption bands: a strong E2-band around 204 nm and a weaker, fine-structured B-band around 254 nm, both arising from π→π* transitions.

Substitution on the benzene ring with halogens, which act as auxochromes, typically leads to a bathochromic (red) shift of these absorption bands. The presence of multiple halogen substituents (Br, F, and I) in this compound is expected to cause a significant shift to longer wavelengths compared to benzene. The iodine atom, being the most polarizable of the halogens present, is likely to have the most substantial effect on the position of the absorption maxima.